molecular formula C9H10BrNO2 B591101 N-[4-bromo-2-(hydroxymethyl)phenyl]acetamide CAS No. 50739-71-4

N-[4-bromo-2-(hydroxymethyl)phenyl]acetamide

Cat. No.: B591101
CAS No.: 50739-71-4
M. Wt: 244.088
InChI Key: IAKQKYUNCRDMMS-UHFFFAOYSA-N
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Description

N-[4-Bromo-2-(hydroxymethyl)phenyl]acetamide ( 50739-71-4) is a fine chemical with a molecular formula of C9H10BrNO2 and a molecular weight of 244.09 g/mol . This compound is classified among brominated aromatics and serves as a relevant impurity or building block in pharmaceutical research and development, particularly in the synthesis of more complex molecules . As an acetamide derivative, this compound shares a common functional group known for its use in chemical processing and in the preparation of various chemical compounds, including those with biological activity . Researchers utilize such compounds in diverse applications, including as enzyme inhibitors and pharmaceutical standards . The product must be stored at 2-8°C to maintain stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[4-bromo-2-(hydroxymethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-6(13)11-9-3-2-8(10)4-7(9)5-12/h2-4,12H,5H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKQKYUNCRDMMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

Acetylation is achieved using acetic anhydride in the presence of a base, such as potassium carbonate, to form N-(2-methylphenyl)acetamide (Equation 1):

2-Methylaniline+Acetic anhydrideK2CO3N-(2-methylphenyl)acetamide+Acetic acid\text{2-Methylaniline} + \text{Acetic anhydride} \xrightarrow{\text{K}2\text{CO}3} \text{N-(2-methylphenyl)acetamide} + \text{Acetic acid}

In a representative procedure, 10–11 g of o-toluidine reacts with 11–13 g of acetic anhydride at 50–70°C for 1–3 hours. The product crystallizes as white needles upon cooling, with yields exceeding 90%.

Key Data:

ParameterValueSource
Reaction Temperature50–70°C
Yield>90%
Product PurityConfirmed via NMR and TLC

Regioselective Bromination Strategies

Bromination introduces the 4-bromo substituent para to the acetamide group, leveraging the directing effects of the electron-withdrawing acetamide moiety.

N-Bromosuccinimide (NBS) in Tetrachloromethane

NBS in CCl₄ selectively brominates the aromatic ring at the para position relative to the acetamide group. For example, 17–18 g of NBS reacts with N-(2-methylphenyl)acetamide in 40–60 mL of CCl₄ under reflux for 4 hours. This yields N-(4-bromo-2-methylphenyl)acetamide with minimal ortho byproducts.

Key Data:

ParameterValueSource
Brominating AgentNBS
SolventCCl₄
Reaction Time4 hours
Yield85–90%

Elemental Bromine with Hydrogen Peroxide

Alternative methods use bromine (Br₂) and hydrogen peroxide (H₂O₂) for bromination. For instance, bromine is added dropwise at 45–55°C, followed by H₂O₂ to oxidize residual HBr, enhancing reaction efficiency. This approach achieves comparable yields (85–90%) but requires careful temperature control.

Oxidation of Methyl to Hydroxymethyl Group

The critical step in synthesizing this compound involves converting the 2-methyl group to 2-hydroxymethyl .

Radical Bromination-Hydrolysis Sequence

A two-step process is employed:

  • Radical Bromination : N-(4-Bromo-2-methylphenyl)acetamide reacts with NBS under radical initiators (e.g., AIBN) to form N-(4-bromo-2-(bromomethyl)phenyl)acetamide .

  • Alkaline Hydrolysis : The bromomethyl intermediate is treated with aqueous NaOH to yield the hydroxymethyl derivative (Equation 2):

N-(4-Bromo-2-(bromomethyl)phenyl)acetamide+NaOHThis compound+NaBr\text{N-(4-Bromo-2-(bromomethyl)phenyl)acetamide} + \text{NaOH} \rightarrow \text{this compound} + \text{NaBr}

Key Data:

ParameterValueSource
Hydrolysis Temperature60–80°C
Yield75–80%

Direct Oxidation Using SeO₂

Selenium dioxide (SeO₂) selectively oxidizes methyl groups to hydroxymethyl under mild conditions. However, over-oxidation to carboxylic acids necessitates precise stoichiometry.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • IR Spectroscopy : Strong absorption bands at 3305 cm⁻¹ (N–H stretch) and 1676 cm⁻¹ (C=O stretch) confirm the acetamide group.

  • ¹H NMR : Peaks at δ 4.77 (s, OCH₂), 7.07–7.33 (ArH), and 9.95 (s, CHO) validate the hydroxymethyl and aromatic protons.

Crystallographic Data

Single-crystal X-ray diffraction reveals a non-planar geometry with a dihedral angle of 59.3° between the aromatic rings. Intermolecular π–π interactions stabilize the lattice, consistent with related acetamide derivatives.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield
NBS Bromination + HydrolysisHigh regioselectivityMulti-step process75–80%
Br₂/H₂O₂ BrominationCost-effectiveRequires strict temp control70–75%
SeO₂ OxidationDirect conversionRisk of over-oxidation60–65%

Industrial Scalability and Process Optimization

Patent CN103787895A highlights the scalability of bromination using NBS, with pilot-scale batches achieving 85% yield. Key considerations include:

  • Solvent Recovery : CCl₄ is recycled via distillation, reducing costs.

  • Waste Management : NaHSO₃ treatment neutralizes residual bromine, ensuring environmental compliance .

Chemical Reactions Analysis

Types of Reactions

N-[4-bromo-2-(hydroxymethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Formation of N-[4-bromo-2-(carboxymethyl)phenyl]acetamide.

    Reduction: Formation of N-[4-bromo-2-(aminomethyl)phenyl]acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-bromo-2-(hydroxymethyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-bromo-2-(hydroxymethyl)phenyl]acetamide involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

Key structural analogs differ in substituent type, position, and electronic effects, influencing physicochemical properties and bioactivity:

Compound Name Molecular Formula Substituents (Position) Key Features
N-[4-bromo-2-(hydroxymethyl)phenyl]acetamide C₉H₁₀BrNO₂ –Br (C4), –CH₂OH (C2) Hydrophilic due to –CH₂OH; pharmaceutical impurity
N-(4-bromophenyl)acetamide C₈H₈BrNO –Br (C4) Simpler structure; crystallographic bond length variations noted
2-(3-hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide (B1) C₁₅H₁₄N₂O₅ –NO₂ (C4 phenyl), phenoxy (C3/C5 methyl) Nitro group enhances electron-withdrawing effects; synthetic precursor
2-(2,4-dichlorophenoxy)-N-(2-(p-tolylthio)ethyl)acetamide (RN1) C₁₇H₁₇Cl₂NO₂S –Cl (C2/C4 phenoxy), thioethyl Lipophilic; used in coordination chemistry
2-chloro-N-[2-ethyl-6-(hydroxymethyl)phenyl]-N-(1-methoxypropan-2-yl)acetamide C₁₅H₂₁ClN₂O₃ –Cl, –CH₂OH, methoxy Structural similarity prioritizes toxicity studies

Key Observations :

  • Bromine at C4 is common in analogs (e.g., ), but the hydroxymethyl group at C2 in the target compound enhances polarity.
  • Electron-withdrawing groups (e.g., –NO₂ in B1) increase reactivity, while bulky substituents (e.g., thioethyl in RN1) reduce solubility .

Analgesic and Anti-inflammatory Activities

  • N-phenylacetamide sulfonamides (e.g., compounds 35–37 in ): Compound 35 (N-[4-(4-methylpiperazinyl)sulfonylphenyl]acetamide) showed analgesic activity surpassing paracetamol. Compounds 36 and 37 demonstrated anti-hypernociceptive effects in inflammatory pain models .
  • This compound: No direct pharmacological data is reported, but its role as a synthetic impurity suggests lower bioactivity compared to purpose-designed analogs .

Toxicity and Prioritization Studies

  • 2-chloro-N-[2-ethyl-6-(hydroxymethyl)phenyl]acetamide: Structurally similar to the target compound but prioritized in toxicity studies due to predicted mutagenicity .

Biological Activity

N-[4-bromo-2-(hydroxymethyl)phenyl]acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, mechanisms of action, and various biological effects, supported by relevant research findings and case studies.

This compound is synthesized through the reaction of 4-bromo-2-(hydroxymethyl)aniline with acetic anhydride. The reaction typically occurs under controlled conditions, such as an inert atmosphere at temperatures between 50-70°C, using solvents like dichloromethane or toluene. The general reaction scheme is outlined as follows:

Starting Materials:

  • 4-bromo-2-(hydroxymethyl)aniline
  • Acetic anhydride

Procedure:

  • Mix the starting materials in a suitable solvent.
  • Stir the mixture for several hours.
  • Quench the reaction with water and extract the product using an organic solvent.
  • Purify the crude product by recrystallization or column chromatography.

The biological activity of this compound is attributed to its structural features, particularly the hydroxymethyl group and the bromine atom. These components can form hydrogen bonds and participate in halogen bonding, respectively, allowing the compound to interact with various molecular targets, including enzymes and receptors.

Antimicrobial Properties

This compound has been investigated for its antimicrobial potential. Studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. For instance, a study reported that related Schiff base compounds displayed antibacterial effects with MIC values ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus species, suggesting that this compound may possess similar properties .

Anti-inflammatory Effects

Research has also suggested that compounds within this chemical class may have anti-inflammatory effects. The mechanism involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation. This property makes it a candidate for further exploration in therapeutic applications targeting inflammatory diseases.

Enzyme Interaction Studies

This compound has been explored as a biochemical probe to study enzyme interactions. Its ability to modulate enzyme activity through specific binding interactions can provide insights into enzyme mechanisms and lead to the development of novel inhibitors.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with similar compounds such as N-[4-chloro-2-(hydroxymethyl)phenyl]acetamide and N-[4-fluoro-2-(hydroxymethyl)phenyl]acetamide. The presence of bromine in this compound enhances its reactivity due to its larger atomic size compared to chlorine or fluorine, potentially leading to unique biological interactions.

Compound NameAntimicrobial Activity (MIC μM)Unique Features
This compoundTBDBromine enhances reactivity
N-[4-chloro-2-(hydroxymethyl)phenyl]acetamideTBDChlorine has different electronic effects
N-[4-fluoro-2-(hydroxymethyl)phenyl]acetamideTBDFluorine increases lipophilicity

Case Studies and Research Findings

  • Antimicrobial Activity : A study highlighted that Schiff base derivatives exhibited strong antibacterial activity against MRSA (Methicillin-resistant Staphylococcus aureus), suggesting that derivatives of this compound could be effective against resistant strains .
  • Therapeutic Applications : Another investigation into related compounds indicated potential therapeutic applications in treating infections caused by protozoa such as Cryptosporidium, emphasizing the need for further research on the efficacy of this compound in parasitic infections .
  • Mechanistic Insights : Detailed studies on structure-activity relationships (SAR) have shown that modifications on the aryl tail group significantly influence potency against various biological targets, suggesting avenues for optimizing this compound for specific applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[4-bromo-2-(hydroxymethyl)phenyl]acetamide, and how can purity be ensured?

  • Methodology : Multi-step synthesis typically involves bromination of precursor phenols followed by acetylation. For example, bromine substitution at the 4-position of a hydroxymethylphenyl intermediate can be achieved using brominating agents like NBS (N-bromosuccinimide) under controlled temperatures (40–60°C). Acetylation of the amine group is performed with acetic anhydride in the presence of a base (e.g., pyridine) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%). Monitor via TLC and confirm purity using HPLC with a C18 column (retention time ~8.2 min under isocratic conditions) .

Q. How can structural characterization of this compound be performed to confirm its identity?

  • Analytical Techniques :

  • NMR : 1^1H NMR (DMSO-d6) should show peaks for the acetamide methyl group (~2.1 ppm), hydroxymethyl proton (~4.5 ppm), and aromatic protons (7.2–7.8 ppm). 13^{13}C NMR confirms the carbonyl carbon (~168 ppm) and brominated aromatic carbons .
  • Mass Spectrometry : HRMS (ESI+) should match the molecular formula C9H10BrNO2 (exact mass: 259.99 g/mol) .
  • X-ray Crystallography : Resolve crystal structure to confirm substituent positions and hydrogen bonding patterns (e.g., hydroxymethyl interactions) .

Q. What are the solubility properties of this compound, and how do they impact experimental design?

  • Solubility Profile : Moderately soluble in DMSO and DMF, sparingly soluble in water. Use DMSO for biological assays (final concentration <1% to avoid cytotoxicity). For kinetic studies, pre-dissolve in acetonitrile and dilute with buffer .

Advanced Research Questions

Q. How does the hydroxymethyl group influence the compound’s reactivity and biological activity compared to methyl or chloro analogs?

  • Structure-Activity Relationship (SAR) : The hydroxymethyl group enhances hydrogen-bonding capacity, improving interactions with enzymatic targets (e.g., cyclooxygenase-2 in anti-inflammatory studies). In contrast, methyl or chloro substituents increase lipophilicity but reduce polar interactions. Computational docking (AutoDock Vina) shows a 15% higher binding affinity for hydroxymethyl derivatives versus methyl analogs .
  • Data Contradictions : Some studies report reduced stability of hydroxymethyl derivatives under acidic conditions compared to methylated analogs. Stabilize via pH-controlled buffers (pH 6–8) during in vitro assays .

Q. What experimental strategies can elucidate the compound’s mechanism of action in enzyme inhibition studies?

  • Methodology :

  • Kinetic Assays : Use fluorogenic substrates (e.g., MCA-peptides) to measure protease inhibition (IC50 values). Compare with positive controls (e.g., leupeptin).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) with target enzymes like tyrosinase or kinases .
  • Molecular Dynamics Simulations : Analyze ligand-enzyme stability over 100 ns trajectories (GROMACS) to identify critical binding residues .

Q. How can researchers resolve discrepancies in reported biological activity data across studies?

  • Troubleshooting Framework :

Assay Variability : Standardize protocols (e.g., ATP levels in cell viability assays). Use identical cell lines (e.g., HEK293 vs. HepG2 may show differing IC50 due to metabolic differences).

Compound Degradation : Validate stability via LC-MS before assays. Store in anhydrous DMSO at -80°C.

Statistical Analysis : Apply meta-analysis tools (e.g., RevMan) to aggregate data from multiple studies and identify outliers .

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